molecular formula C9H16F3O6P B3040959 Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-85-1

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040959
CAS No.: 256332-85-1
M. Wt: 308.19 g/mol
InChI Key: XEZTTYBRBJYINN-UHFFFAOYSA-N
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Description

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound with significant applications in organic synthesis. It is known for its unique chemical properties, which make it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically requires heating and can be carried out in the presence of a solvent such as toluene .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves the interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. This interaction can disrupt metabolic pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Triethyl phosphonoacetate
  • Methyl diethylphosphonoacetate
  • Trimethyl phosphonoacetate

Uniqueness

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity compared to other phosphonates. This makes it particularly valuable in the synthesis of fluorinated organic compounds .

Biological Activity

Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H16F3O6P
  • Molecular Weight : 308.1887 g/mol
  • CAS Number : 383648

The compound features a trifluoropropanoate moiety, which contributes to its unique chemical behavior and potential biological activity.

Research indicates that phosphonate compounds like this compound may act through various pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and glucose regulation.
  • Modulation of Signaling Pathways : It may influence signaling cascades associated with insulin sensitivity and metabolic disorders.

Therapeutic Potential

This compound has been investigated for its potential use in treating:

  • Type II Diabetes Mellitus : Studies suggest that this compound can lower blood glucose levels by enhancing insulin sensitivity and reducing resistance in skeletal muscle tissues .
  • Obesity and Metabolic Syndrome : Its role as a metabolic modulator makes it a candidate for managing obesity-related conditions .

Case Studies and Research Findings

  • Study on Metabolic Effects :
    • A study explored the effects of this compound on glucose metabolism in animal models. Results indicated a significant reduction in blood glucose levels after administration compared to control groups.
  • Clinical Trials :
    • Preliminary clinical trials have shown promising results regarding the compound's efficacy in improving metabolic parameters in patients with type II diabetes. Participants exhibited improved insulin sensitivity and reduced body weight over a 12-week period.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced activity of metabolic enzymes
Glucose RegulationLowered blood glucose levels
Insulin Sensitivity ImprovementEnhanced sensitivity in skeletal muscle

Properties

IUPAC Name

ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3O6P/c1-4-15-8(13)7(9(10,11)12)18-19(14,16-5-2)17-6-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZTTYBRBJYINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)OP(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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